molecular formula C9H11NO3 B1391187 1-(5,6-Dimethoxypyridin-2-yl)ethanone CAS No. 1203499-03-9

1-(5,6-Dimethoxypyridin-2-yl)ethanone

Cat. No. B1391187
M. Wt: 181.19 g/mol
InChI Key: XNEPIRBDNGNMDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(5,6-Dimethoxypyridin-2-yl)ethanone is represented by the SMILES string COc1ccc (nc1OC)C (C)=O . The InChI key is XNEPIRBDNGNMDZ-UHFFFAOYSA-N . The molecular weight is 181.19 .


Physical And Chemical Properties Analysis

1-(5,6-Dimethoxypyridin-2-yl)ethanone is a solid . Its empirical formula is C9H11NO3 . The CAS number is 1203499-03-9 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 1-(5,6-Dimethoxypyridin-2-yl)ethanone has been synthesized using various techniques, including click chemistry, nucleophilic substitution, and halide exchange. These methods offer good yield and straightforward procedures, contributing to the compound's availability for further research and applications (Govindhan et al., 2017), (Jin, 2015).

Chemical and Biological Properties

  • Cytotoxic Studies : The cytotoxic properties of compounds related to 1-(5,6-Dimethoxypyridin-2-yl)ethanone have been explored. These studies are significant for understanding the pharmacokinetics and potential biological applications of the compound (Govindhan et al., 2017).
  • Antimicrobial Activity : Derivatives of 1-(5,6-Dimethoxypyridin-2-yl)ethanone have shown promising antimicrobial activities, indicating potential for the development of new antimicrobial agents (Salimon et al., 2011).

Molecular Interactions and Structural Analysis

  • Hirshfeld Surface Analysis : The molecular structure and intermolecular interactions of related compounds have been analyzed using Hirshfeld surface computational methods, offering insights into the crystal structure and stability of these molecules (Govindhan et al., 2017).

Catalytic and Polymerization Behavior

  • Catalytic Activities : Compounds related to 1-(5,6-Dimethoxypyridin-2-yl)ethanone have been used in catalyzing ethylene reactivity, demonstrating their potential in industrial applications and polymer synthesis (Sun et al., 2007).

Photophysical Properties and Applications

  • Vibrational Properties Study : The structural and vibrational properties of derivatives have been studied using quantum mechanical modeling, contributing to a better understanding of their reactivities and potential applications in various fields (Cataldo et al., 2014).

Wound Healing Potential

  • Wound-Healing Activity : Certain derivatives have shown significant in vivo wound healing activity, suggesting potential therapeutic applications (Vinaya et al., 2009).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, which indicates it may be harmful if swallowed . The safety pictogram GHS07 (exclamation mark) applies to this compound, indicating that it may cause less serious health effects or damage the ozone layer .

properties

IUPAC Name

1-(5,6-dimethoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)9(10-7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEPIRBDNGNMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673580
Record name 1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethoxypyridin-2-yl)ethanone

CAS RN

1203499-03-9
Record name 1-(5,6-Dimethoxy-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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